4-(2-(Methylthio)phenoxy)piperidine
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Overview
Description
4-(2-(Methylthio)phenoxy)piperidine is an organic compound with the molecular formula C12H17NOS It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxy group substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylthio)phenoxy)piperidine typically involves the reaction of 2-(methylthio)phenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-(methylthio)phenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(2-(Methylthio)phenoxy)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylthio)phenoxy)morpholine
- 4-(2-(Methylthio)phenoxy)ethylamine
- 4-(2-(Methylthio)phenoxy)benzamide
Uniqueness
4-(2-(Methylthio)phenoxy)piperidine is unique due to its specific combination of a piperidine ring and a methylthio-substituted phenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(2-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
PHFOGKGOENJCPC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2CCNCC2 |
Origin of Product |
United States |
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